molecular formula C13H15N3O6 B2442501 Ethyl 2-[2-methyl-4-(4-nitrophenyl)-3-oxo-1,2,4-oxadiazolan-5-yl]acetate CAS No. 477870-12-5

Ethyl 2-[2-methyl-4-(4-nitrophenyl)-3-oxo-1,2,4-oxadiazolan-5-yl]acetate

Cat. No.: B2442501
CAS No.: 477870-12-5
M. Wt: 309.278
InChI Key: HPTMVJJGWMHTLN-UHFFFAOYSA-N
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Description

Ethyl 2-[2-methyl-4-(4-nitrophenyl)-3-oxo-1,2,4-oxadiazolan-5-yl]acetate is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by its unique structure, which includes a nitrophenyl group, an oxadiazole ring, and an ethyl acetate moiety

Preparation Methods

The synthesis of Ethyl 2-[2-methyl-4-(4-nitrophenyl)-3-oxo-1,2,4-oxadiazolan-5-yl]acetate involves several steps. One common synthetic route includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to produce 2-(2-nitrophenyl)acrylate . This intermediate can then undergo further reactions to form the desired oxadiazole compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 2-[2-methyl-4-(4-nitrophenyl)-3-oxo-1,2,4-oxadiazolan-5-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 2-[2-methyl-4-(4-nitrophenyl)-3-oxo-1,2,4-oxadiazolan-5-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[2-methyl-4-(4-nitrophenyl)-3-oxo-1,2,4-oxadiazolan-5-yl]acetate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The oxadiazole ring may also play a role in stabilizing the compound’s interaction with its targets. These interactions can lead to various biological effects, such as antimicrobial or antiviral activity.

Comparison with Similar Compounds

Ethyl 2-[2-methyl-4-(4-nitrophenyl)-3-oxo-1,2,4-oxadiazolan-5-yl]acetate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 2-[2-methyl-4-(4-nitrophenyl)-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O6/c1-3-21-12(17)8-11-15(13(18)14(2)22-11)9-4-6-10(7-5-9)16(19)20/h4-7,11H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTMVJJGWMHTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1N(C(=O)N(O1)C)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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